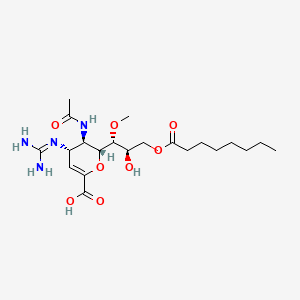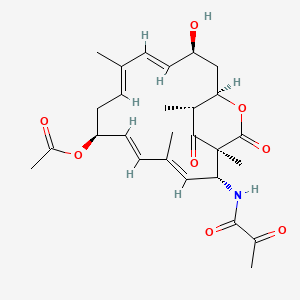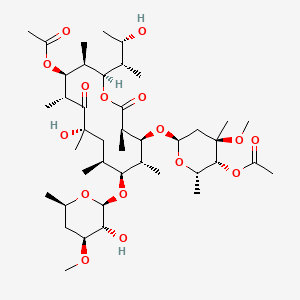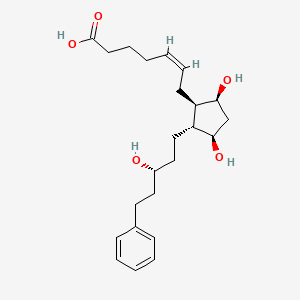
Latanoprost acid
Overview
Description
PHXA85, also known as the free acid form of latanoprost, is a synthetic organic compound. It is an active metabolite of the prodrug latanoprost, which is widely used in ophthalmology for the treatment of glaucoma and ocular hypertension. The compound is known for its potent intraocular pressure-lowering effects, making it a valuable therapeutic agent in eye care .
Scientific Research Applications
PHXA85 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Extensively researched for its therapeutic potential in treating glaucoma and ocular hypertension.
Industry: Utilized in the development of new ophthalmic drugs and formulations.
Mechanism of Action
Mode of Action
Latanoprost acid interacts with its target by binding to the prostaglandin F receptor. This binding triggers a series of biochemical reactions that lead to extracellular matrix remodeling . As a result, the outflow of aqueous humor from the eye is increased .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the uveoscleral outflow pathway . By increasing the outflow of aqueous humor through this pathway, this compound effectively reduces intraocular pressure . This action is believed to be mediated through the prostaglandin F receptor and involves changes in the extracellular matrix of the ciliary muscle .
Pharmacokinetics
This compound exhibits rapid pharmacokinetics. After topical application, it is quickly hydrolyzed in the cornea and blood . The maximum concentration of the active drug is detected in the aqueous humor 1-2 hours after topical administration . The half-life of this compound in the aqueous humor is approximately 2-3 hours . It is primarily excreted via the kidneys .
Result of Action
The primary result of this compound’s action is a significant reduction in intraocular pressure . This is achieved by increasing the outflow of aqueous humor from the eye, thereby preventing the buildup of pressure that can damage the optic nerve and lead to glaucoma .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s lipophilic nature allows it to easily penetrate the cornea . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Latanoprost acid interacts with the prostaglandin F receptor . It is believed to reduce intraocular pressure by increasing the outflow of aqueous humor . This interaction involves the remodeling of the extracellular matrix and regulation of matrix metalloproteinases .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by increasing the outflow of aqueous humor, which is often implicated in cases of elevated intraocular pressure . It also stimulates the release of Ca+2 to the cytosol and activates protein kinase C, resulting in increased metabolic activity fundamental to cell growth and proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the prostaglandin F receptor . It selectively stimulates this receptor, leading to a decrease in intraocular pressure via the increased outflow of aqueous humor .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. After corneal uptake, this prodrug is hydrolyzed and activated by esterases to become a pharmacologically active drug . The small portion of this drug that is able to reach the circulation is found to be metabolized by the liver to the 1,2-dinor and 1,2,3,4-tetranor metabolites through fatty acid beta-oxidation .
Dosage Effects in Animal Models
In animal studies, the effects of this compound have been observed to vary with different dosages. For instance, in a study involving the stump-tailed macaque, a primate model of human androgenic alopecia, the effects of this compound were found to be dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. After reaching the systemic circulation, it is primarily metabolized by the liver to the 1,2-dinor and 1,2,3,4-tetranor metabolites through fatty acid beta-oxidation .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through the cornea, where the isopropyl ester prodrug is hydrolyzed by esterases to the biologically active acid . The activated acid form of latanoprost can be measured in aqueous humor during the first 4 hours post-administration, and in the plasma only during the first hour after ophthalmic administration .
Subcellular Localization
The subcellular localization of this compound is primarily within the cornea, where it is hydrolyzed by esterases to become biologically active . This localization is crucial for its role in reducing intraocular pressure by increasing the outflow of aqueous humor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHXA85 involves the hydrolysis of latanoprost (isopropyl ester) to yield the free acid form. This reaction typically occurs under mild acidic or basic conditions. The process can be summarized as follows:
Hydrolysis of Latanoprost: Latanoprost is dissolved in an appropriate solvent, such as methanol or ethanol.
Addition of Acid/Base: A mild acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) is added to the solution.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the hydrolysis is complete.
Industrial Production Methods
Industrial production of PHXA85 follows similar principles but on a larger scale. The process involves:
Bulk Hydrolysis: Large quantities of latanoprost are hydrolyzed using automated reactors.
Continuous Monitoring: The reaction is continuously monitored for completion using analytical techniques such as HPLC.
Purification: The crude product is purified using large-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
PHXA85 undergoes various chemical reactions, including:
Oxidation: PHXA85 can be oxidized to form different metabolites.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: PHXA85 can participate in substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used for substitution reactions.
Major Products Formed
Oxidation Products: Various oxidized metabolites.
Reduction Products: Reduced forms of PHXA85.
Substitution Products: Derivatives with substituted functional groups.
Comparison with Similar Compounds
Similar Compounds
PGF2α: A naturally occurring prostaglandin with similar intraocular pressure-lowering effects.
17-phenyltrinor PGF2α: A synthetic analogue with comparable properties.
Unoprostone: Another prostaglandin analogue used in ophthalmology.
Uniqueness of PHXA85
PHXA85 is unique due to its high potency and efficacy in reducing intraocular pressure. It has a higher affinity for the prostanoid FP receptor compared to other similar compounds, making it a preferred choice in clinical settings .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFPERDNWXAGS-NFVOFSAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040531 | |
| Record name | Latanprost free acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41639-83-2 | |
| Record name | Latanoprost acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41639-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phxa 85 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041639832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latanprost free acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LATANOPROST ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ85341990 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


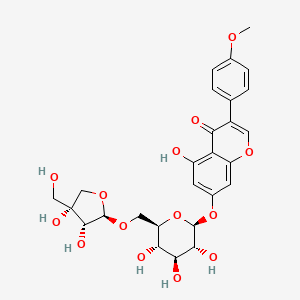
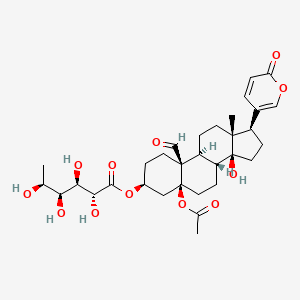

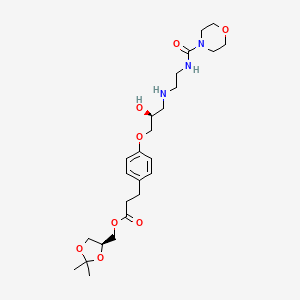
![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-3-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1674459.png)


